2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with benzylsulfanyl and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,6,7-trimethyl-1,2,4-triazolo[1,5-a]pyrimidine with benzylthiol in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as alkyl halides or aryl halides, in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other triazolopyrimidine derivatives, such as:
5,6,7-Trimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the benzylsulfanyl group, resulting in different chemical reactivity and biological activity.
5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups, leading to variations in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H16N4S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H16N4S/c1-10-11(2)16-14-17-15(18-19(14)12(10)3)20-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
InChI Key |
ADRZHDXRRHEBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1C)C |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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